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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Methyl 3-chloro-4-
morpholinobenzoate, a compound of interest in medicinal chemistry and drug discovery. Due

to its structural motifs—a substituted benzoate ester and a morpholine ring—this molecule

holds potential for a range of biological activities. This document outlines a proposed synthetic

route, estimated physicochemical and spectroscopic properties, a detailed experimental

protocol for its synthesis, and an exploration of its potential pharmacological relevance. As this

compound is not widely documented, a confirmed CAS number is not available at this time. All

quantitative data presented are estimations based on structurally related and well-

characterized molecules.

Chemical Identity and Estimated Properties
Methyl 3-chloro-4-morpholinobenzoate is an aromatic ester. The presence of the chlorine

atom and the morpholine group on the benzene ring, along with the methyl ester functionality,

are expected to influence its chemical reactivity, solubility, and biological interactions.
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The following table summarizes the estimated physicochemical properties of Methyl 3-chloro-
4-morpholinobenzoate. These values are derived from data for structurally similar compounds

such as methyl 3-chlorobenzoate and various morpholino-substituted aromatic compounds.

Property Estimated Value Notes

Molecular Formula C₁₂H₁₄ClNO₃ ---

Molecular Weight 255.70 g/mol ---

Appearance Off-white to pale yellow solid
Based on similar substituted

benzoates.

Melting Point 80 - 95 °C

Estimated from related chloro-

and morpholino-substituted

aromatics.

Boiling Point > 300 °C
Expected to be high due to

molecular weight and polarity.

Solubility

Poorly soluble in water.

Soluble in organic solvents like

DMSO, DMF, and chlorinated

solvents.[1]

The morpholine moiety may

slightly increase aqueous

solubility compared to its non-

morpholino counterpart.[1]

pKa (of protonated

morpholine)
4.5 - 5.5

The electron-withdrawing

nature of the aromatic ring will

lower the pKa of the

morpholine nitrogen compared

to free morpholine.

Estimated Spectroscopic Data
The following spectroscopic data are predicted for Methyl 3-chloro-4-morpholinobenzoate.

These estimations are based on characteristic chemical shifts and absorption bands for the

functional groups present in the molecule.
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Spectroscopy Estimated Data

¹H NMR

* δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to

the ester. * δ 7.6-7.8 ppm (s, 1H): Aromatic

proton between the chloro and ester groups. * δ

7.0-7.2 ppm (d, 1H): Aromatic proton ortho to

the morpholine group. * δ 3.8-3.9 ppm (s, 3H):

Methyl ester protons. * δ 3.7-3.9 ppm (t, 4H):

Morpholine protons adjacent to oxygen. * δ 3.0-

3.2 ppm (t, 4H): Morpholine protons adjacent to

nitrogen.

¹³C NMR

* δ ~165 ppm: Carbonyl carbon of the ester. * δ

~150 ppm: Aromatic carbon attached to the

morpholine nitrogen. * δ ~130-135 ppm:

Aromatic carbons. * δ ~120-125 ppm: Aromatic

carbons. * δ ~66 ppm: Morpholine carbons

adjacent to oxygen. * δ ~53 ppm: Methyl ester

carbon. * δ ~48 ppm: Morpholine carbons

adjacent to nitrogen.

IR (Infrared)

* ~2950-2800 cm⁻¹: C-H stretching (aliphatic). *

~1720 cm⁻¹: C=O stretching (ester). * ~1600,

1500 cm⁻¹: C=C stretching (aromatic). * ~1250

cm⁻¹: C-O stretching (ester). * ~1120 cm⁻¹: C-

O-C stretching (morpholine). * ~800-850 cm⁻¹:

C-Cl stretching.

Proposed Synthesis
A plausible and efficient method for the synthesis of Methyl 3-chloro-4-morpholinobenzoate
is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach would utilize a readily

available starting material, Methyl 3-chloro-4-fluorobenzoate, and react it with morpholine. The

fluorine atom is an excellent leaving group in SₙAr reactions on electron-deficient aromatic

rings.
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Caption: Proposed synthesis of Methyl 3-chloro-4-morpholinobenzoate.

Experimental Protocol: Nucleophilic Aromatic
Substitution
This protocol provides a detailed methodology for the synthesis of Methyl 3-chloro-4-
morpholinobenzoate.

Materials:

Methyl 3-chloro-4-fluorobenzoate

Morpholine
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Potassium carbonate (K₂CO₃), anhydrous

Dimethyl sulfoxide (DMSO), anhydrous

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add Methyl 3-chloro-4-fluorobenzoate (1.0 eq).

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

Solvent and Nucleophile: Add anhydrous DMSO to dissolve the starting material, followed by

the addition of morpholine (1.5 eq).

Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting material is consumed.
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Work-up:

Cool the reaction mixture to room temperature.

Pour the mixture into a separatory funnel containing water and ethyl acetate.

Separate the organic layer.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Purification:

Filter off the drying agent.

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the

crude product.

Purify the crude product by column chromatography on silica gel or by recrystallization to

yield pure Methyl 3-chloro-4-morpholinobenzoate.

Synthetic Workflow Diagram
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Caption: Experimental workflow for the synthesis of the target compound.
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Potential Biological and Pharmacological Relevance
The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its

favorable physicochemical properties, metabolic stability, and its ability to engage in various

biological interactions.[2][3][4] Morpholine-containing compounds have been investigated for a

wide range of therapeutic applications, including as anticancer, anti-inflammatory, and central

nervous system (CNS) active agents.[5][6][7][8][9][10]

The presence of the morpholine ring in Methyl 3-chloro-4-morpholinobenzoate suggests that

it could be a candidate for drug discovery programs. The nitrogen atom of the morpholine can

act as a hydrogen bond acceptor, and the overall scaffold can be modified to optimize binding

to various biological targets.

Potential Signaling Pathway Involvement
Given the prevalence of morpholine-containing molecules as kinase inhibitors, a potential area

of investigation for Methyl 3-chloro-4-morpholinobenzoate is its effect on intracellular

signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in

cancer.
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
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Methyl 3-chloro-4-morpholinobenzoate represents a novel chemical entity with significant

potential for further investigation in the fields of medicinal chemistry and drug development.

This guide provides a foundational framework for its synthesis and characterization, along with

insights into its potential biological activities. Further experimental work is required to confirm

the estimated properties and to fully elucidate its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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